2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Description
2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2S2 and its molecular weight is 500.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the fractalkine receptor (CX3CR1) . CX3CR1 is a G-protein coupled receptor that binds to fractalkine (CX3CL1), a unique chemokine that functions as both an adhesion molecule and a chemoattractant .
Mode of Action
The compound acts as a potent and selective antagonist of the CX3CR1 receptor . By binding to this receptor, it prevents the interaction between fractalkine and CX3CR1, thereby inhibiting the downstream signaling pathways triggered by this interaction .
Biochemical Pathways
The antagonism of the CX3CR1 receptor affects multiple biochemical pathways. Primarily, it disrupts the chemotactic response induced by fractalkine, which plays a crucial role in the migration and adhesion of certain immune cells . This can have significant effects on immune response and inflammation.
Result of Action
The antagonism of the CX3CR1 receptor by this compound can lead to a reduction in the recruitment and adhesion of immune cells at sites of inflammation . This could potentially alleviate symptoms in diseases where excessive immune cell recruitment is a factor, such as in multiple sclerosis .
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S2/c1-14-9-17(18(31-3)10-16(14)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29(2)11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZJPPLQOZCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.